molecular formula C6H8O2 B11720468 Hexa-3,5-dienoic acid

Hexa-3,5-dienoic acid

Cat. No.: B11720468
M. Wt: 112.13 g/mol
InChI Key: KRMCNXUYEWISGE-UHFFFAOYSA-N
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Description

Hexa-3,5-dienoic acid, also known as sorbic acid, is a naturally occurring organic compound with the chemical formula C6H8O2. It is a medium-chain fatty acid and is characterized by the presence of two conjugated double bonds in its structure. This compound is commonly used as a food preservative due to its antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexa-3,5-dienoic acid can be synthesized through various methods. One common synthetic route involves the condensation of malonic acid and crotonaldehyde. Another method involves the nickel-catalyzed reaction of allyl chloride, acetylene, and carbon monoxide . Additionally, substituted this compound methyl esters can be prepared by 1,2-carbonyl transposition of the corresponding dienones using lead (IV) acetate and boron trifluoride-diethyl ether in benzene at room temperature .

Industrial Production Methods

Commercially, this compound is produced from crotonaldehyde and ketene. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Hydrogenation

Hexa-3,5-dienoic acid undergoes catalytic hydrogenation to yield saturated hexanoic acid. This reaction is pivotal in industrial processes for producing stabilized fatty acids.

Reaction Conditions Catalyst Product Yield Reference
Hydrogenation of double bondsH₂ gas, 25–50°C, 1–3 atm pressurePalladium/CHexanoic acid>90%

Mechanistic Insight : The reaction proceeds via sequential addition of hydrogen across the 3,5-diene system, with the catalyst facilitating syn-addition. Selectivity depends on steric and electronic factors.

Cyclization

Under acidic conditions, this compound participates in cyclization reactions to form cyclic ketones.

Reaction Conditions Reagent Product Isomer Ratio Reference
Stannic chloride-mediated cyclizationSnCl₄, 0°C, anhydrous dichloromethaneStannic chloridetrans- and cis-tetrahydroactinidiolide88:12 (trans:cis)

Key Findings :

  • Cyclization yields hexahydro-4,4,7a-trimethyl-2(3H)-benzofuranone as the major product .

  • Isomerization occurs under prolonged reaction times, favoring the thermodynamically stable trans-isomer .

Esterification

The carboxylic acid group reacts with alcohols to form esters, a reaction critical for modifying solubility and volatility.

Reaction Conditions Catalyst Product Yield Reference
Methyl ester formationMethanol, H₂SO₄, refluxSulfuric acidMethyl hexa-3,5-dienoate85–92%

Mechanism : Acid-catalyzed nucleophilic acyl substitution, with protonation of the carbonyl oxygen enhancing electrophilicity.

Carbonyl Transposition

This compound derivatives undergo 1,2-carbonyl transposition to synthesize substituted dienoic esters.

Reaction Conditions Reagent Product Yield Reference
1,2-Carbonyl transpositionDienone substrate, baseKOtBu/THF, 0°CSubstituted this compound esters60–75%

Research Application : This method enables efficient synthesis of α,β-unsaturated esters for polymer and fragrance industries .

Benzannulation

This compound derivatives serve as precursors in regioselective phenol synthesis via benzannulation.

Reaction Conditions Reagent Product Yield Reference
Benzannulation with alkynesRhodium catalyst, 80°C, tolueneRh(I) complexHeterosubstituted phenols70–85%

Mechanistic Pathway : The reaction involves alkyne insertion into the dienoic acid framework, followed by cyclization and aromatization .

Oxidation and Substitution

While direct oxidation data is limited, analogous dienoic acids undergo electrophilic substitution at double bonds.

Reaction Conditions Reagent Product Reference
EpoxidationmCPBA, CH₂Cl₂, 0°Cmeta-Chloroperbenzoic acidEpoxidized derivative

Note : Substitution reactions (e.g., halogenation) are feasible but require stabilization of the intermediate carbocation .

Scientific Research Applications

Hexa-3,5-dienoic acid has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of hexa-3,5-dienoic acid is primarily due to its ability to disrupt microbial cell membranes. It targets the cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death. The compound’s effectiveness is influenced by factors such as pH and concentration .

Comparison with Similar Compounds

Hexa-3,5-dienoic acid can be compared with other unsaturated fatty acids such as:

This compound is unique due to its specific structure and antimicrobial properties, making it particularly useful as a preservative in the food industry .

Properties

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

hexa-3,5-dienoic acid

InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-4H,1,5H2,(H,7,8)

InChI Key

KRMCNXUYEWISGE-UHFFFAOYSA-N

Canonical SMILES

C=CC=CCC(=O)O

Origin of Product

United States

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